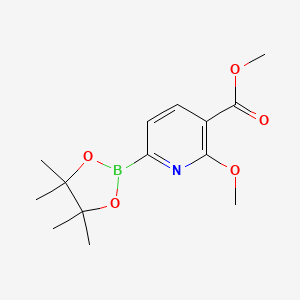
(R)-3-Amino-5-methylhexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-5-methylhexanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of an amino group, a methyl group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-methylhexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-3-methylhexanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, including protection, activation, and nucleophilic substitution.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s stability and solubility.
Industrial Production Methods: Industrial production of ®-3-Amino-5-methylhexanoic acid hydrochloride often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring the purity and quality of the starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pH, and reaction time to maximize yield.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Amides, esters, substituted amines.
Scientific Research Applications
®-3-Amino-5-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, and protein function.
Comparison with Similar Compounds
(S)-3-Amino-5-methylhexanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
3-Amino-4-methylhexanoic acid hydrochloride: A structural isomer with a different position of the methyl group.
3-Amino-5-ethylhexanoic acid hydrochloride: A homolog with an ethyl group instead of a methyl group.
Uniqueness: ®-3-Amino-5-methylhexanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its enantiomers and isomers.
This comprehensive overview highlights the significance of ®-3-Amino-5-methylhexanoic acid hydrochloride in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674223 |
Source


|
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-44-7 |
Source


|
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)




![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)
